molecular formula C25H27N3O6S B2551600 methyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878057-42-2

methyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No.: B2551600
CAS No.: 878057-42-2
M. Wt: 497.57
InChI Key: PITDSRNDMPSELA-UHFFFAOYSA-N
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Description

Methyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a useful research compound. Its molecular formula is C25H27N3O6S and its molecular weight is 497.57. The purity is usually 95%.
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Scientific Research Applications

Regioselectivity in Sulfoxide Thermolysis

Research demonstrates the influence of solvents on the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters. For instance, the thermolysis of certain methyl carboxylates in different solvents can lead to a selective formation of vinylogous urethane or isomeric α-aminomethyl enoate, emphasizing the solvent's role in determining the product distribution in sulfoxide elimination reactions (Bänziger, Klein, & Rihs, 2002).

Antibacterial Studies of Piperidinyl Sulfonyl Derivatives

A study focused on the synthesis, spectral analysis, and antibacterial activity of N-substituted derivatives of piperidinyl sulfonyl compounds. The findings suggest that these compounds, through a series of synthetic steps, exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, underscoring their potential as antibacterial agents (Khalid et al., 2016).

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

Another relevant study discusses the synthesis of oxindoles, a class of compounds related to indole derivatives like the specified methyl ester, through palladium-catalyzed CH functionalization. This research highlights the methodology for creating complex molecular structures, indicating the utility of palladium catalysis in synthesizing biologically relevant molecules (Magano, Kiser, Shine, & Chen, 2014).

Selective Reagent for Anion Removal

In a study exploring the synthesis and utility of certain amino benzoic acid derivatives, researchers found that these compounds could selectively precipitate oxyanions from aqueous solutions. This research provides insights into the chemical's potential use in environmental remediation and selective anion removal processes (Heininger & Meloan, 1992).

Properties

IUPAC Name

methyl 4-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S/c1-34-25(31)18-9-11-19(12-10-18)26-23(29)17-35(32,33)22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITDSRNDMPSELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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